Cas no 898460-69-0 (N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide)

N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide
- N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
- 898460-69-0
- AKOS024661253
- N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide
- F2571-0484
- N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,4-dimethylphenyl)oxamide
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- Inchi: 1S/C23H28ClN3O4S/c1-16-6-11-21(17(2)15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-9-7-18(24)8-10-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
- InChI Key: OVLXIRWOHCBHLQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1CCCCC1CCNC(C(NC1C=CC(C)=CC=1C)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 477.1489053g/mol
- Monoisotopic Mass: 477.1489053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 749
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 104Ų
N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0484-10μmol |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-5mg |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-15mg |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-5μmol |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-20μmol |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-20mg |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-2μmol |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-4mg |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-50mg |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2571-0484-40mg |
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide |
898460-69-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide Related Literature
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide
Research Brief on N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide (CAS: 898460-69-0)
Recent studies on the compound N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide (CAS: 898460-69-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique sulfonylpiperidinyl and ethanediamide moieties, has shown promising activity in targeting specific biological pathways, making it a subject of intense research.
The primary focus of current research has been on elucidating the compound's mechanism of action and its interactions with biological targets. Preliminary findings suggest that it exhibits high affinity for certain protein kinases involved in inflammatory and oncogenic pathways. These insights have been derived from in vitro assays and molecular docking studies, which indicate that the compound's structural features enable selective binding to key enzymatic sites.
Further investigations have explored the pharmacokinetic properties of N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide. Studies in animal models have demonstrated its favorable bioavailability and metabolic stability, with minimal off-target effects. These attributes position it as a viable candidate for further preclinical development, particularly in the context of chronic inflammatory diseases and certain cancer types.
Recent advancements in synthetic chemistry have also facilitated the optimization of this compound's derivatives. Researchers have reported improved efficacy and reduced toxicity profiles in modified versions of the parent molecule. These developments underscore the potential for structure-activity relationship (SAR) studies to enhance therapeutic outcomes.
In conclusion, N-{2-1-(4-chlorobenzenesulfonyl)piperidin-2-ylethyl}-N'-(2,4-dimethylphenyl)ethanediamide represents a promising scaffold for drug discovery. Ongoing research aims to validate its clinical potential and address remaining challenges, such as formulation stability and long-term safety. The compound's unique chemical properties and biological activity make it a noteworthy subject for future studies in the chemical biology and pharmaceutical sciences.
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